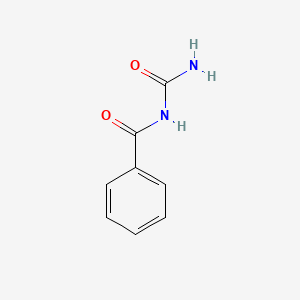
苯甲酰脲
概述
描述
Benzoylurea compounds are known primarily for their role as chitin synthesis inhibitors, particularly in pest management. Their development has been significant in the agricultural and food chemistry domain due to their low toxicity to mammals and beneficial insects (Sun, Liu, Zhang, & Wang, 2015).
Synthesis Analysis
Benzoylurea derivatives have been synthesized through various methods. One study describes the synthesis of medium ring lactams using a benzoylurea auxiliary, showcasing its potential in creating macrocyclic compounds (Brady, Khakham, Lessene, & Baell, 2011). Another method involved the solvent-free synthesis of N-benzoyl-(and N-substituted benzoyl)-N,N'dialkylureas under microwave radiation and dry heating (Neves Filho, Oliveira, & Srivastava, 2007).
Molecular Structure Analysis
The molecular structure of benzoylureas is characterized by their ability to form intramolecular hydrogen bonds, influencing their conformational behavior. These bonds are affected by steric and electronic effects, as well as the solvent environment, leading to a propensity for conformational interchange (Lessene, Smith, Gable, & Baell, 2009).
Chemical Reactions and Properties
Benzoylureas undergo various chemical reactions, leading to diverse biological activities. For instance, some benzoylurea derivatives have been synthesized as α-glucosidase/α-amylase inhibitors, indicating their potential in biochemical applications (Qamar et al., 2018).
Physical Properties Analysis
The physical properties of benzoylureas, such as solubility, melting point, and stability, are crucial for their application in various fields. However, specific details on these properties were not found in the reviewed literature and might require further research.
Chemical Properties Analysis
The chemical properties of benzoylureas, including their reactivity, stability, and interactions with other compounds, are integral to their functionality as insecticides and in other applications. The formation of specific molecular structures in reaction with other compounds, as detailed in some studies, highlights their chemical versatility (Bally et al., 1998).
科学研究应用
1. Antifungal and Antibacterial Activities
- Summary of Application: Benzoylurea derivatives containing a pyrimidine moiety have been synthesized to explore more efficient and less toxic antibacterial and antifungal pesticides . These compounds have shown moderate to good in vitro antifungal activities against various fungi and lower in vitro antibacterial activities against certain bacteria .
- Methods of Application: The synthesis involved using 2,6-difluorobenzamide as a starting material to ultimately create 23 novel benzoylurea derivatives containing a pyrimidine moiety . Their structures were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .
- Results or Outcomes: Some of the compounds exhibited moderate to good in vitro antifungal activities against Botrytis cinerea in cucumber, Botrytis cinerea in tobacco, Botrytis cinerea in blueberry, Phomopsis sp., and Rhizoctonia solani . Notably, compounds 4j and 4l displayed EC50 values of 6.72 and 5.21 μg/mL against Rhizoctonia solani, respectively, which were comparable to that of hymexazol (6.11 μg/mL) .
2. Insecticides
3. Insect Growth Regulators
- Summary of Application: Benzoylureas are best known for their use as insecticides . They act as insect growth regulators by inhibiting the synthesis of chitin in the insect’s body . This makes them effective in controlling a wide range of insect species .
- Results or Outcomes: One of the more commonly used benzoylurea pesticides is diflubenzuron . Others include chlorfluazuron, flufenoxuron, hexaflumuron, and triflumuron .
4. Potential Anticancer Agents
- Summary of Application: 3- (Iodoacetamido)-benzoylurea (3-IAABU) is one of several benzoylurea compounds which have been investigated as potential anticancer agents .
5. Veterinary Antiparasitics
- Summary of Application: Benzoylphenyl ureas are used as veterinary antiparasitics . They are effective against a variety of parasites that can affect animals .
6. Environmental Toxicity
- Summary of Application: When applied in a dispersed way, for example through fumigation or spraying, these chemicals have an effect against a wide range of insect species, some of which may be beneficial to human activities, including crop-pollinators such as bees . In addition, as with many insecticides, application may result in the killing of natural predators or controls along with the pest .
- Results or Outcomes: Flufenoxuron was banned in the European Union in 2011 due to its high potential for bioaccumulation in the food chain and high risk to aquatic organisms . Flufenoxuron is marketed as having ‘high persistence’ in the environment and the product data-sheet states that it does not biodegrade easily .
安全和危害
Benzoylurea should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
Benzoylurea insecticides (BUs) are a class of pesticides that can interfere with the synthesis of chitin in the insect’s cuticle to stop the molting process. Through inhibiting the biological activity of the endocrines in insect systems, BUs can effectively prevent and eradicate the growth of target insects .
属性
IUPAC Name |
N-carbamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYILSDLIGTCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210317 | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylurea | |
CAS RN |
614-22-2 | |
| Record name | Benzoylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE5G06JM9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details
















Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

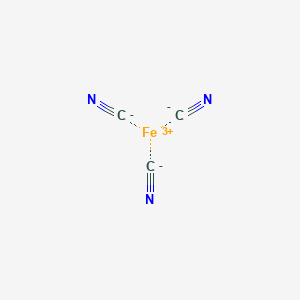
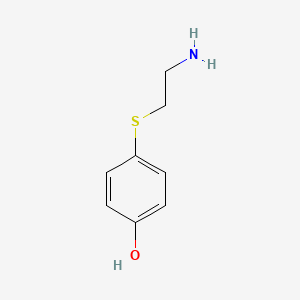
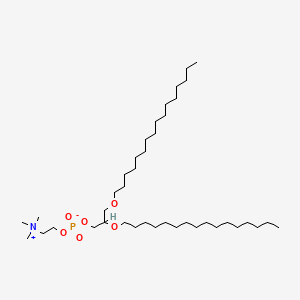
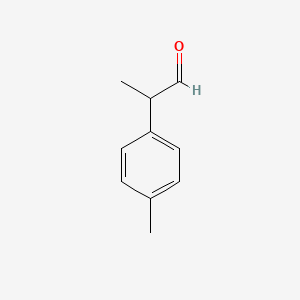
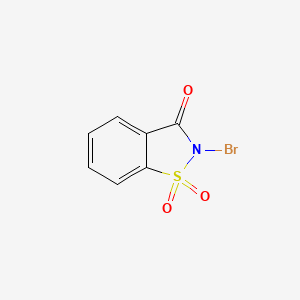
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
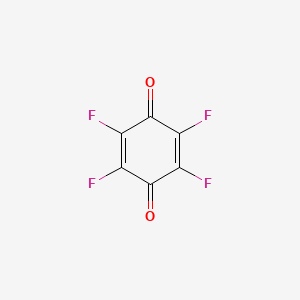
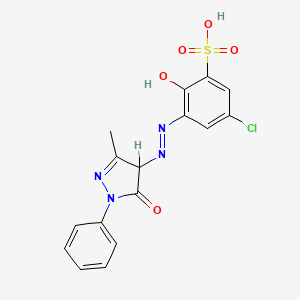
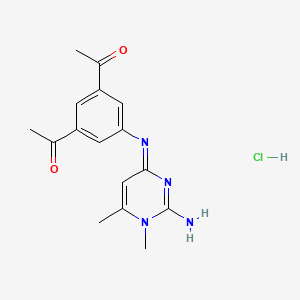
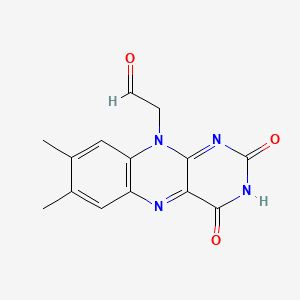
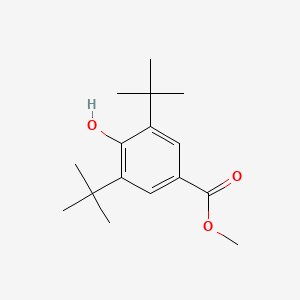
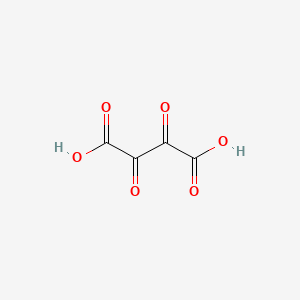
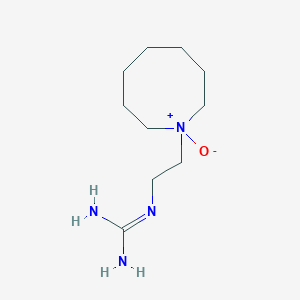
![5-[1-(3-carboxy-5-chloro-4-hydroxy-phenyl)-4-[(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]butyl]-3-chloro-2-hydroxy-benzoic acid](/img/structure/B1208140.png)